1-(2,6-Dichlorophenyl)piperazine hydrochloride 1-(2,6-Dichlorophenyl)piperazine hydrochloride 1-(2,6-Dichlorophenyl)piperazine Hydrochloride is used in the preparation of pyrazolopyrimidones and pyrazolopyridones as tankyrase inhibitors which are useful in the treatment of cancer.

Brand Name: Vulcanchem
CAS No.: 1507372-81-7
VCID: VC0155784
InChI: InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
SMILES: C1CN(CCN1)C2=C(C=CC=C2Cl)Cl.Cl
Molecular Formula: C10H13Cl3N2
Molecular Weight: 267.578

1-(2,6-Dichlorophenyl)piperazine hydrochloride

CAS No.: 1507372-81-7

Cat. No.: VC0155784

Molecular Formula: C10H13Cl3N2

Molecular Weight: 267.578

* For research use only. Not for human or veterinary use.

1-(2,6-Dichlorophenyl)piperazine hydrochloride - 1507372-81-7

Specification

CAS No. 1507372-81-7
Molecular Formula C10H13Cl3N2
Molecular Weight 267.578
IUPAC Name 1-(2,6-dichlorophenyl)piperazine;hydrochloride
Standard InChI InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
Standard InChI Key RBIIKLGDGBHBQF-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=C(C=CC=C2Cl)Cl.Cl

Introduction

Chemical Identity and Structure

1-(2,6-Dichlorophenyl)piperazine hydrochloride is characterized by a piperazine ring substituted with a 2,6-dichlorophenyl group, with the addition of hydrochloride salt. The compound has precise chemical identifiers that enable its unambiguous identification across scientific literature and chemical databases.

Basic Chemical Information

ParameterInformation
CAS Number1507372-81-7
Molecular FormulaC10H13Cl3N2
Molecular Weight267.58 g/mol
IUPAC Name1-(2,6-dichlorophenyl)piperazine;hydrochloride
InChIInChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
SMILESC1CN(CCN1)C2=C(C=CC=C2Cl)Cl.Cl

Table 1: Chemical identifiers for 1-(2,6-Dichlorophenyl)piperazine hydrochloride

Structural Characteristics

The compound consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4) with a 2,6-dichlorophenyl group attached to one of the nitrogen atoms. The presence of chlorine atoms at positions 2 and 6 of the phenyl ring significantly influences the compound's chemical reactivity and biological properties. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form .

Physical and Chemical Properties

The physical and chemical properties of 1-(2,6-Dichlorophenyl)piperazine hydrochloride determine its behavior in various chemical reactions and pharmaceutical formulations.

Physical Appearance and Solubility

While detailed information on the physical appearance is limited in current literature, the compound typically exists as an off-white solid. Its hydrochloride salt form enhances solubility in aqueous media, which is advantageous for pharmaceutical applications .

Chemical Reactivity

The reactivity of 1-(2,6-Dichlorophenyl)piperazine hydrochloride is primarily determined by:

  • The piperazine ring, which contains a secondary amine functionality when attached to the dichlorophenyl group

  • The chlorine substituents on the phenyl ring, which affect electronic distribution and steric hindrance

  • The salt form, which impacts solubility and stability profiles

The compound can participate in various chemical reactions, similar to other substituted piperazines, including nucleophilic substitutions, oxidation, and reduction reactions .

Applications and Uses

1-(2,6-Dichlorophenyl)piperazine hydrochloride has several important applications, particularly in pharmaceutical research and development.

Pharmaceutical Intermediates

The primary application of 1-(2,6-Dichlorophenyl)piperazine hydrochloride is as an intermediate in the synthesis of various pharmaceutical compounds. Most notably, it is used in the preparation of:

  • Pyrazolopyrimidones - compounds with potential anticancer properties

  • Pyrazolopyridones - compounds used in tankyrase inhibition for cancer treatment

These applications highlight the compound's importance in medicinal chemistry, particularly in oncology research.

Aripiprazole-Related Chemistry

The compound has been identified as a structural analog to certain impurities found in aripiprazole, an atypical antipsychotic medication. This relationship suggests potential applications in the development and quality control of antipsychotic pharmaceuticals .

ParameterSpecification
Stationary PhaseOctadecylsilane chemically bonded silica
Mobile Phase AAcetonitrile-disodium hydrogen phosphate buffer solution
Mobile Phase BAcetonitrile-phosphoric acid
Detection Wavelength254 nm
Elution MethodGradient elution

Table 2: HPLC conditions for detection of 1-(2,3-Dichlorophenyl)piperazine hydrochloride

Gradient Elution Profile

The gradient elution profile reported for the analysis of the related 2,3-dichloro isomer follows:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
08515
107030
251585
25.18515
308515

Table 3: Gradient elution profile for HPLC analysis of the related 2,3-dichloro isomer

Similar analytical approaches may be applicable to 1-(2,6-Dichlorophenyl)piperazine hydrochloride with potential modifications to account for structural differences.

Biological Activity and Pharmacology

While direct information on the biological activity of 1-(2,6-Dichlorophenyl)piperazine hydrochloride is limited, understanding the pharmacological properties of related phenylpiperazine compounds provides valuable context.

Receptor Interactions

Phenylpiperazine compounds typically interact with neurotransmitter receptors, particularly:

  • Serotonin (5-HT) receptors - Many phenylpiperazines act as agonists or antagonists at various serotonin receptor subtypes

  • Dopamine receptors - Some compounds in this class demonstrate activity as partial agonists or antagonists at D2 and D3 receptors

The specific receptor binding profile of 1-(2,6-Dichlorophenyl)piperazine hydrochloride would need to be determined through dedicated pharmacological studies.

Structure-Activity Relationships

The presence of chlorine atoms at positions 2 and 6 of the phenyl ring likely influences the compound's:

Research on related compounds suggests that phenylpiperazines with halogen substitutions often show enhanced brain penetration, which may be relevant for compounds intended for central nervous system targets .

Comparison with Similar Compounds

Understanding how 1-(2,6-Dichlorophenyl)piperazine hydrochloride compares to structural analogs provides valuable insights into its unique properties and potential applications.

Comparison with Other Dichlorophenylpiperazines

CompoundKey Structural DifferenceNotable Properties/Applications
1-(2,3-Dichlorophenyl)piperazine hydrochlorideChlorine atoms at positions 2,3 instead of 2,6Intermediate in aripiprazole synthesis; high brain uptake observed in animal studies
1-(3,4-Dichlorophenyl)piperazineChlorine atoms at positions 3,4Used in compounds with potential antipsychotic activity
1-(2-Chlorophenyl)piperazineSingle chlorine at position 2Component in various neuropharmacological research compounds

Table 4: Comparison of 1-(2,6-Dichlorophenyl)piperazine hydrochloride with similar compounds

Relationship to Aripiprazole Metabolism

Research has shown that 1-(2,3-Dichlorophenyl)piperazine is a metabolite of aripiprazole, with studies in rats indicating higher brain uptake (approximately 26-fold) compared to aripiprazole (approximately 5-fold). This suggests that dichlorophenylpiperazine structures may concentrate in brain tissue, which could be relevant for the pharmacokinetics of compounds containing the 1-(2,6-Dichlorophenyl)piperazine moiety .

Research Applications

Beyond its use as a synthetic intermediate, 1-(2,6-Dichlorophenyl)piperazine hydrochloride and related compounds have been incorporated into various research applications.

Medicinal Chemistry Research

Several research directions involving similar phenylpiperazine structures include:

  • Development of novel antipsychotic agents that function as dopamine autoreceptor agonists and postsynaptic dopamine receptor antagonists

  • Investigation of compounds with potential activity against schizophrenia with reduced side effects

  • Research into compounds with potential anticancer properties, particularly those targeting specific enzymatic pathways like tankyrase inhibition

Structure-Activity Relationship Studies

The distinct positioning of chlorine atoms in 1-(2,6-Dichlorophenyl)piperazine hydrochloride makes it valuable for structure-activity relationship studies investigating how halogen positioning affects:

  • Receptor binding profiles

  • Pharmacokinetic properties

  • Metabolic stability

  • Blood-brain barrier penetration

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